![molecular formula C18H14N4O4S B14376013 4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid CAS No. 88247-55-6](/img/structure/B14376013.png)
4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid is an organic compound that features a diazenyl group (N=N) linking two aromatic rings, one of which is substituted with a benzoic acid moiety and the other with a pyridin-2-ylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid typically involves the following steps:
Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid at low temperatures to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a benzoic acid derivative in the presence of a base such as sodium acetate to form the azo compound.
Sulfamoylation: The resulting azo compound is then reacted with a pyridin-2-ylsulfamoyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.
Reduction: The azo group (N=N) can be reduced to form the corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium dithionite (Na2S2O4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its azo linkage, which imparts vivid colors.
Mechanism of Action
The mechanism of action of 4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.
DNA Intercalation: The aromatic rings may intercalate into DNA, disrupting its structure and function.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]phenol
- 4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]aniline
- 4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]naphthalene
Uniqueness
4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid is unique due to its combination of a benzoic acid moiety and a pyridin-2-ylsulfamoyl group, which imparts distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
88247-55-6 |
|---|---|
Molecular Formula |
C18H14N4O4S |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H14N4O4S/c23-18(24)13-4-6-14(7-5-13)20-21-15-8-10-16(11-9-15)27(25,26)22-17-3-1-2-12-19-17/h1-12H,(H,19,22)(H,23,24) |
InChI Key |
IHSOAMVEAGUOTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14375933.png)

![Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]-](/img/structure/B14375950.png)

![5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14375973.png)
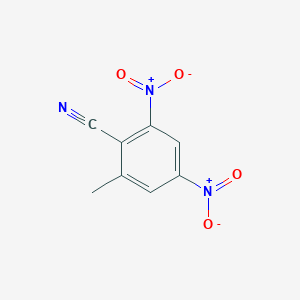
![2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14375980.png)
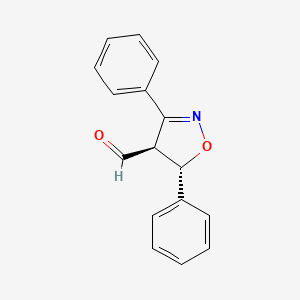
![N-{2-[4-(Morpholine-4-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14375995.png)
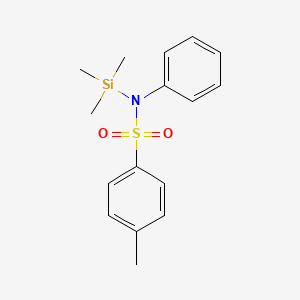
![Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]-](/img/structure/B14376003.png)
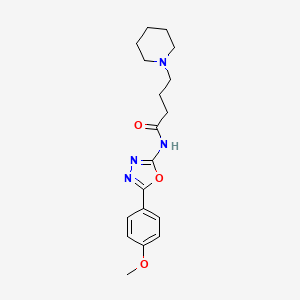
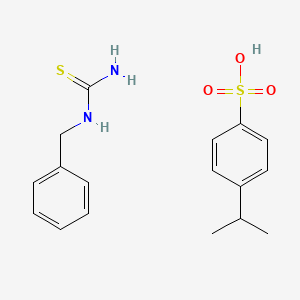
methanone](/img/structure/B14376026.png)
